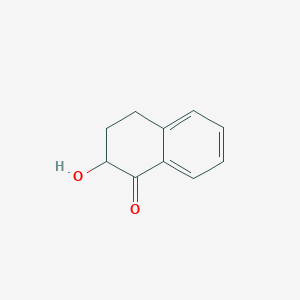

2-Hydroxytetralin-1-one

Description

2-Hydroxytetralin-1-one (C₁₀H₁₀O₂) is a bicyclic organic compound belonging to the tetralone family, characterized by a hydroxyl group (-OH) substituted at the 2-position of the tetralin (1,2,3,4-tetrahydronaphthalene) backbone. Tetralones are critical intermediates in organic synthesis, particularly in pharmaceuticals and natural product chemistry.

Propriétés

IUPAC Name |

2-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9,11H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUUTEAXCHORFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxytetralin-1-one can be synthesized through several methods. One common approach involves the reduction of tetralin-1,4-dione using selective reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically requires an inert atmosphere and controlled temperature to ensure selective reduction to the desired hydroxyl ketone product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of tetralin derivatives. The process often employs catalysts such as palladium on carbon or nickel, and the reaction conditions are optimized for high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be further reduced to form dihydroxy derivatives using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens or nitrating agents are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones, carboxylic acids.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated tetralin derivatives.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

2-Hydroxytetralin-1-one serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. Common synthetic routes include:

- Reduction of Tetralin-1,4-dione : Using selective reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the hydroxyl ketone product.

- Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation of tetralin derivatives is utilized to produce this compound with high yield and purity.

Biological Applications

Biological Pathways and Enzyme Activity

Research has indicated that this compound may play a role in various biological pathways. It is studied as a probe for enzyme activity, particularly in the context of serotonin receptor interactions. The compound has been shown to interact with serotonin receptors, specifically influencing neurotransmitter release and physiological processes .

Therapeutic Potential

The compound is being investigated for its potential therapeutic properties, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.

- Antioxidant Properties : The antioxidant potential of this compound is also under investigation, which could position it as a candidate for addressing oxidative stress-related diseases.

Medicinal Chemistry

Recent studies have explored the design and synthesis of derivatives based on this compound to develop selective ligands for serotonin receptors. For example, the development of 5-substituted-2-aminotetralins has shown high affinity for various serotonin receptor subtypes (5-HT1A, 5-HT1B, and 5-HT1D), indicating that modifications to the basic structure can enhance receptor selectivity and potency .

Industrial Applications

In industrial chemistry, this compound is utilized in the production of fine chemicals. Its role as a precursor in various industrial processes highlights its versatility beyond laboratory research. The compound's ability to undergo multiple chemical transformations makes it suitable for diverse applications in manufacturing.

Case Study 1: Serotonin Receptor Agonists

A study focused on the development of subtype-selective ligands using 5-substituted derivatives of this compound demonstrated their efficacy as agonists at serotonin receptors. These compounds showed promise in reducing repetitive behaviors in animal models, indicating potential applications in neurotherapeutics .

Case Study 2: Anti-inflammatory Research

Another investigation examined the anti-inflammatory properties of this compound derivatives. Results indicated that certain modifications could enhance anti-inflammatory effects, paving the way for new treatments for inflammatory diseases .

Mécanisme D'action

The mechanism of action of 2-Hydroxytetralin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological activities such as enzyme inhibition or activation, leading to various therapeutic effects.

Comparaison Avec Des Composés Similaires

7-Hydroxy-1-tetralone (CAS: 22009-38-7)

- Structural Differences : The hydroxyl group is at position 7 instead of position 2, making it a positional isomer. This alters electronic distribution and intermolecular interactions.

- Physicochemical Properties: Molecular Formula: C₁₀H₁₀O₂ (same as 2-Hydroxytetralin-1-one). Synonyms: Includes 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one and 7-hydroxytetralone .

- Implications : The 7-hydroxy derivative may exhibit lower solubility in polar solvents compared to the 2-hydroxy isomer due to reduced hydrogen-bonding accessibility.

2-Benzyl-1-tetralone (CAS: 27019-08-5)

- Structural Differences : A benzyl group (-CH₂C₆H₅) replaces the hydroxyl group at position 2.

- Physicochemical Properties :

- Implications : The benzyl group increases hydrophobicity and molecular weight, making this compound less polar than this compound.

2-Benzylidene-1-tetralone (CAS: 6261-32-1)

- Structural Differences : Features a benzylidene group (-CH=C₆H₅) conjugated to the tetralone ring.

- Safety Considerations :

- Implications : The conjugated system may enhance UV absorption and reactivity in Diels-Alder reactions compared to hydroxyl-substituted analogs.

Data Table: Key Properties of Tetralone Derivatives

Activité Biologique

2-Hydroxytetralin-1-one (C10H10O2) is an organic compound characterized by the presence of a hydroxyl and a ketone group attached to a tetralin ring. This compound has garnered attention for its potential biological activities, particularly in the context of neurological and pharmacological research.

The biological activity of this compound is primarily attributed to its interactions with various receptors in the central nervous system (CNS). Notably, it has been studied for its effects on:

- Serotonin Receptors : It may interact with serotonin receptor subtypes, particularly the 5-HT2C receptor, influencing neurotransmitter release and various physiological processes.

- Dopamine Receptors : Research indicates potential activity at dopamine receptors, which are critical in regulating mood, behavior, and cognition .

Research Findings

- Neuropharmacological Studies : In studies examining the effects on dopamine receptor activity, this compound has shown promise as a modulator of dopaminergic signaling pathways. This suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease .

- Antioxidant Properties : Preliminary findings suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in neuronal cells.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, indicating a potential role in therapeutic strategies for neuroinflammatory conditions.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- A study demonstrated that administration of this compound resulted in significant modulation of behavioral responses in rodent models, indicating its potential as a therapeutic agent for mood disorders .

- Another investigation explored its role in enzyme inhibition, suggesting that it could serve as a biochemical probe to study enzyme activity related to neurotransmitter metabolism.

Summary of Biological Activities

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.